molecular formula C8H12N2O2 B1337411 ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 68809-65-4

ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No. B1337411
CAS RN: 68809-65-4
M. Wt: 168.19 g/mol
InChI Key: HIQXUZYXOVSBRY-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

    Agrochemistry

    • Pyrazoles are used in the development of new pesticides and herbicides .

    Coordination Chemistry

    • Pyrazoles can act as ligands in the formation of coordination compounds .

    Organometallic Chemistry

    • Pyrazoles can form organometallic compounds, which have applications in catalysis .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 1,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQXUZYXOVSBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444281
Record name ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

CAS RN

68809-65-4
Record name 1H-Pyrazole-3-carboxylic acid, 1,4-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68809-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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